

Application Notes and Protocols for HPLC Quantification of Fenoterol Hydrobromide

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Compound of Interest

Compound Name: *Fenoterol Hydrobromide*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of **Fenoterol Hydrobromide** using High-Performance Liquid Chromatography (HPLC). The following methods have been compiled from validated analytical procedures and are suitable for quality control of pharmaceutical formulations and other analytical applications.

Introduction

Fenoterol Hydrobromide is a β_2 -adrenergic agonist used in the management of asthma and other respiratory diseases. Accurate and precise quantification of **Fenoterol Hydrobromide** in pharmaceutical products is crucial for ensuring product quality, safety, and efficacy. HPLC is a powerful and widely used technique for this purpose, offering high specificity, sensitivity, and reproducibility.

This guide details two primary HPLC methods for **Fenoterol Hydrobromide** quantification: an isocratic reversed-phase HPLC method with UV detection and a more sensitive method involving fluorescence detection after derivatization. A third method for simultaneous analysis with other bronchodilators is also summarized.

Method 1: Isocratic Reversed-Phase HPLC with UV Detection

This method is a straightforward and robust approach for the routine quality control of **Fenoterol Hydrobromide** in pharmaceutical dosage forms.[1][2][3]

Experimental Protocol

1. Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector.
- Data acquisition and processing software.

2. Chromatographic Conditions:

- Column: Reversed-phase C18 column (e.g., 150 mm × 3.9 mm i.d., 5 µm particle size).[1]
- Mobile Phase: A filtered and degassed mixture of acetonitrile and water (30:70, v/v) containing 0.1% triethylamine. The pH of the mobile phase should be adjusted to 5.0 with formic acid.[1][3]
- Flow Rate: 1.0 mL/min.[1][3]
- Injection Volume: 10 µL.[1]
- Detection Wavelength: 276 nm.[1][3]
- Column Temperature: Ambient.

3. Preparation of Standard Solutions:

- Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of **Fenoterol Hydrobromide** working standard in water to obtain a stock solution.
- Calibration Standards: Prepare a series of calibration standards by appropriate dilutions of the stock solution with water to cover the desired concentration range (e.g., 0.025 to 0.15 mg/mL).[1]

4. Preparation of Sample Solutions (from Tablets):

- Weigh and finely powder a representative number of tablets.

- Accurately weigh a portion of the powder equivalent to a known amount of **Fenoterol Hydrobromide**.
- Transfer the powder to a suitable volumetric flask and add a portion of the diluent (water).
- Sonicate for a sufficient time to ensure complete dissolution of the active ingredient.
- Dilute to volume with the diluent and mix well.
- Filter the solution through a 0.45 μm nylon filter before injection.

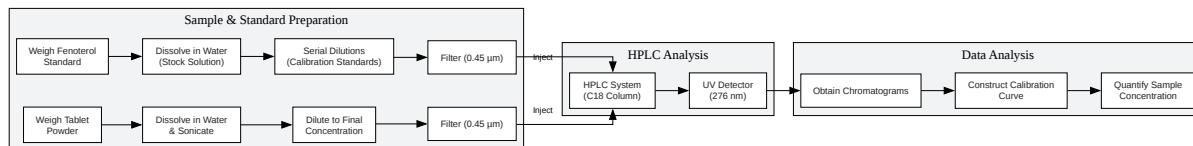
5. Analysis:

- Inject the standard and sample solutions into the chromatograph.
- Record the chromatograms and measure the peak area for Fenoterol.
- Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
- Determine the concentration of **Fenoterol Hydrobromide** in the sample solution from the calibration curve.

Quantitative Data Summary

Parameter	Value	Reference
Linearity Range	0.025 - 0.15 mg/mL	[1]
Correlation Coefficient (r^2)	> 0.999	[1][3]
Limit of Detection (LOD)	0.003 mg/mL	[1]
Limit of Quantification (LOQ)	0.012 mg/mL	[1]
Accuracy (Mean Recovery)	99.53%	[1]
Precision (RSD)	$\leq 2.0\%$	[1]
Retention Time	~6.16 min	[3]

Experimental Workflow



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Caption: Workflow for **Fenoterol Hydrobromide** quantification by HPLC-UV.

Method 2: HPLC with Fluorescence Detection after Derivatization

This method is highly sensitive and suitable for the determination of Fenoterol in biological matrices, such as human plasma, where concentrations are expected to be very low.[4][5][6]

Experimental Protocol

1. Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) system equipped with a fluorescence detector.
- Data acquisition and processing software.

2. Chromatographic Conditions:

- Column: Short reversed-phase column.
- Mobile Phase: A mixture of water, acetonitrile, and methanol.[4]

- Internal Standard: Dobutamine.[4]

3. Sample Preparation and Derivatization (from Plasma):

- Protein Precipitation: Precipitate proteins in the plasma sample using acetonitrile.
- Liquid-Liquid Extraction: Perform liquid-liquid extraction of the analytes from the plasma into 2-butanol.[4]
- Derivatization: Derivatize both Fenoterol and the internal standard with 9-chloroformyl-carbazole prior to chromatographic analysis.[4][5]

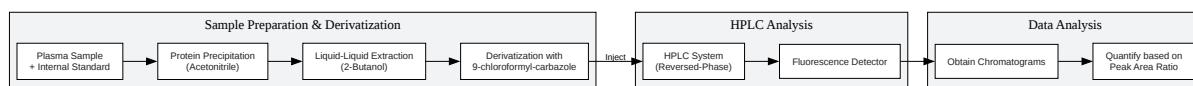
4. Analysis:

- Inject the derivatized sample into the HPLC system.
- Monitor the fluorescence of the derivatives.
- Quantify the concentration of Fenoterol based on the peak area ratio relative to the internal standard.

Quantitative Data Summary

This method is capable of estimating Fenoterol concentrations in the sub-nanogram per mL range.[4][6] Specific validation data such as linearity, LOD, and LOQ would need to be established during method development and validation for the specific application.

Experimental Workflow



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Caption: Workflow for Fenoterol quantification by HPLC-Fluorescence.

Method 3: Simultaneous Determination in Nebulizer Solution

A reversed-phase ion-pair HPLC method has been developed for the simultaneous determination of ipratropium bromide, **fenoterol hydrobromide**, salbutamol sulphate, and terbutaline sulphate in nebulizer solutions.[\[7\]](#)

Chromatographic Conditions Overview

- Column: Nova-Pak C18, 4 µm, 10 cm x 8 mm i.d. Radial-pak cartridge.[\[7\]](#)
- Elution: Ternary gradient analysis.[\[7\]](#)
- Detection: UV at 220 nm.[\[7\]](#)

Quantitative Data Summary for Fenoterol Hydrobromide

Parameter	Value	Reference
Linearity Range	27.8 - 500.0 µg/mL	[7]
Inter-day RSD	4.5 - 5.2%	[7]
Intra-day RSD	3.5 - 3.9%	[7]

This method is particularly useful for the quality control of combination drug products and for stability studies.[\[7\]](#)

General Considerations for HPLC Method Development and Validation

- System Suitability: Before starting any analysis, it is essential to perform system suitability tests to ensure the chromatographic system is performing adequately. Parameters to check include tailing factor, theoretical plates, and repeatability of injections.
- Method Validation: All analytical methods should be validated according to ICH guidelines to demonstrate their suitability for the intended purpose. Validation parameters typically include

specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[1]

- Sample Preparation: Proper sample preparation is critical to remove potential interferences and ensure the compatibility of the sample with the HPLC system.[8] The excipients in commercial samples should not interfere with the analysis, demonstrating the specificity of the method.[1]

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